1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine
Description
Properties
IUPAC Name |
[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-15-8-5-3-4-7(10(8)16-2)11-13-9(6-12)17-14-11/h3-5H,6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXSUGSXUJIFSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-dimethoxybenzohydrazide with an appropriate nitrile oxide under acidic conditions to form the oxadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methanamine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce primary amines.
Scientific Research Applications
Anticancer Activity
The anticancer potential of 1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine has been explored extensively. Oxadiazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms.
Mechanisms of Action :
- Histone Deacetylase Inhibition : Similar compounds have been reported to inhibit histone deacetylases (HDAC), leading to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .
- Caspase Activation : Induction of apoptosis is often mediated by the activation of caspases, which are crucial for programmed cell death .
Data Table: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 (Breast Cancer) | 0.65 | Induces apoptosis |
| N-methyl derivatives | HeLa (Cervical Cancer) | 2.41 | HDAC inhibition |
| Analogous compounds | U937 (Leukemia) | ~10 | Enzyme inhibition |
Anti-inflammatory Activity
The compound has demonstrated potential anti-inflammatory effects by modulating cytokine production and affecting macrophage activity. Research indicates that similar oxadiazole derivatives can significantly reduce inflammation markers in vivo.
Case Study :
In a murine model of inflammation, treatment with oxadiazole derivatives resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that these compounds could be developed into therapeutic agents for inflammatory diseases .
Antimicrobial Properties
Oxadiazole derivatives have also been studied for their antimicrobial properties. They exhibit activity against both Gram-positive and Gram-negative bacteria.
Mechanisms of Action :
- Cell Wall Synthesis Inhibition : Similar compounds disrupt bacterial cell wall synthesis.
- Nucleic Acid Metabolism Interference : They may also interfere with nucleic acid metabolism within bacterial cells .
Data Table: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|---|
| This compound | E. coli | 15 µg/mL | Cell wall disruption |
| Analogous compounds | S. aureus | 10 µg/mL | Nucleic acid metabolism interference |
Mechanism of Action
The mechanism of action of 1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table highlights structural differences between 1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine and analogous compounds:
| Compound Name | Phenyl Substituent | Amine Group | Molecular Formula | Key Features |
|---|---|---|---|---|
| This compound | 2,3-Dimethoxy | Methanamine | C₁₁H₁₃N₃O₃ | Electron-rich phenyl ring |
| [5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanamine | 3-Methyl | Methanamine | C₁₀H₁₁N₃O | Hydrophobic methyl substituent |
| 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine | 4-Methyl | Ethanamine | C₁₁H₁₃N₃O | Extended alkyl chain on amine |
| [3-(3,4-Dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine | 3,4-Dimethyl (non-oxadiazole) | Methanamine | C₁₂H₁₇ClN₂O | Dihydro-oxazole core |
| [5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazol-3-yl]methanamine | Benzodioxin | Methanamine | C₁₁H₁₁N₃O₃ | Fused oxygen-rich ring system |
Key Observations :
- Substituent Position: The 2,3-dimethoxy groups on the phenyl ring (target compound) contrast with methyl or single methoxy groups in analogs.
- Amine Chain Length : The methanamine group in the target compound offers a shorter chain compared to ethanamine derivatives (e.g., ), which may affect steric hindrance and binding pocket compatibility.
- Core Heterocycle : Compounds with dihydro-oxazole or benzodioxin cores () exhibit distinct conformational flexibility and electronic properties compared to the rigid oxadiazole ring .
Physicochemical Properties
- Molecular Weight and Polarity: The target compound (MW ~247.25 g/mol) is heavier than its methyl-substituted analogs (e.g., 189.218 g/mol for [5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]methanamine) due to the two methoxy groups .
- LogP Predictions : The 2,3-dimethoxy groups may lower the logP (lipophilicity) compared to methyl-substituted analogs, favoring solubility but possibly reducing membrane permeability .
Biological Activity
1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, synthesizing findings from various studies.
The compound is characterized by the following properties:
- Molecular Formula : C11H13N3O3
- Molecular Weight : 235.24 g/mol
- InChI Key : ZNWHCVDHCJLIFE-UHFFFAOYSA-N
- Physical Form : Solid
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the 1,2,4-oxadiazole unit exhibit significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.63 |
| Reference Compound (Tamoxifen) | MCF-7 | Similar IC50 |
In one study, derivatives of 1,2,4-oxadiazole demonstrated cytotoxicity comparable to established chemotherapeutics like doxorubicin against human breast adenocarcinoma (MCF-7) and melanoma (SK-MEL-2) cell lines . These findings suggest that the compound may induce apoptosis through mechanisms similar to those of traditional anticancer agents.
The mechanism by which this compound exerts its effects may involve:
- Induction of Apoptosis : Flow cytometry assays indicated that this compound can induce apoptosis in cancer cells in a dose-dependent manner .
- Inhibition of Enzymatic Activity : Oxadiazole derivatives have been shown to inhibit certain enzymes involved in cancer progression, such as histone deacetylases (HDACs), which play a critical role in gene expression regulation related to cancer cell survival .
Other Biological Activities
Besides its anticancer properties, oxadiazole derivatives have exhibited a range of other biological activities:
- Antimicrobial Effects : Some studies indicate that oxadiazole compounds possess antibacterial and antifungal properties.
- Anti-inflammatory Potential : Research suggests that these compounds may modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
Case Studies
A notable case study involved the synthesis and evaluation of various oxadiazole derivatives for their biological activity. Among them, one derivative exhibited an IC50 value significantly lower than that of the reference drug doxorubicin against multiple cancer cell lines . This study emphasizes the potential for developing new therapeutic agents based on the oxadiazole scaffold.
Q & A
Basic: What are the optimal synthetic routes for preparing 1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine, and what critical parameters influence yield?
Methodological Answer:
The compound is typically synthesized via cyclocondensation of 2,3-dimethoxybenzamide derivatives with hydroxylamine or hydrazides. A high-yielding approach involves:
- Polyphosphoric Acid (PPA) Condensation : Reacting a substituted hydrazide (e.g., 2,3-dimethoxybenzohydrazide) with glycine or its derivatives under reflux in PPA. This method achieves yields >75% by facilitating cyclization at 120–140°C for 6–8 hours .
- Nucleophilic Substitution : For intermediates, use 4-(chloromethyl)benzylamine analogs with triazole or oxadiazole precursors in DMF/K₂CO₃ at 80°C, followed by recrystallization .
Critical Parameters : - Reagent Purity : Impurities in hydrazides or solvents reduce cyclization efficiency.
- Temperature Control : Excess heat (>150°C) degrades oxadiazole rings.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Basic: Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
A multi-technique approach is essential:
- ¹H/¹³C-NMR : Confirm methanamine (–CH₂NH₂) resonance at δ 3.8–4.2 ppm (¹H) and δ 40–45 ppm (¹³C). The oxadiazole C-5 proton appears as a singlet at δ 8.2–8.5 ppm .
- FT-IR : Detect N–H stretching (3350–3450 cm⁻¹) and C=N/C–O oxadiazole vibrations (1600–1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm (e.g., [M+H]⁺ calculated for C₁₁H₁₄N₃O₃: 236.1036) .
- DSC : Monitor melting point (e.g., 180–185°C) to assess crystallinity and purity .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Methodological Answer:
Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., MIC for antimicrobial tests) using CLSI guidelines. Replicate studies with controls for pH, temperature, and solvent (DMSO vs. saline) .
- Structural Confounders : Compare substituent effects. For example, 2,3-dimethoxy groups may enhance CNS activity but reduce solubility, skewing in vitro vs. in vivo results .
- Data Normalization : Use relative potency metrics (e.g., IC₅₀ normalized to logP) to account for lipophilicity differences .
Advanced: What in silico strategies are recommended for predicting the target interactions of this oxadiazole derivative?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Screen against kinases (e.g., EGFR) using the oxadiazole ring as a hinge-binding motif. Validate with MM-GBSA binding energy calculations (ΔG < −8 kcal/mol) .
- QSAR Modeling : Develop models using descriptors like topological polar surface area (TPSA) and H-bond donors. A TPSA <90 Ų predicts blood-brain barrier penetration .
- ADMET Prediction (SwissADME) : Prioritize compounds with high gastrointestinal absorption (BOILED-Egg model) and CYP3A4 inhibition alerts .
Advanced: How does the substitution pattern on the oxadiazole ring influence the compound's physicochemical and pharmacokinetic properties?
Methodological Answer:
Key structure-property relationships include:
- Electron-Withdrawing Groups (EWGs) : Nitro or halogens at the phenyl ring increase oxidative stability but reduce solubility (logP >3) .
- Methoxy Positioning : 2,3-Dimethoxy enhances π-stacking in CNS targets (e.g., 5-HT₆ receptors) but introduces steric hindrance in CYP2D6 metabolism .
- Amino Group Modifications : Acetylation of –CH₂NH₂ improves bioavailability (e.g., prodrug strategies) but may reduce receptor affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
